molecular formula C7H2BrF4I B8220872 2-Bromo-3-fluoro-5-iodobenzotrifluoride

2-Bromo-3-fluoro-5-iodobenzotrifluoride

Cat. No.: B8220872
M. Wt: 368.89 g/mol
InChI Key: QBGWEPRLSCTEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-fluoro-5-iodobenzotrifluoride is a halogenated aromatic compound featuring bromo, fluoro, iodo, and trifluoromethyl substituents.

Properties

IUPAC Name

2-bromo-1-fluoro-5-iodo-3-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4I/c8-6-4(7(10,11)12)1-3(13)2-5(6)9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGWEPRLSCTEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4I
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.89 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-5-iodobenzotrifluoride can be achieved through multi-step organic synthesis. One common method involves the halogenation of a trifluoromethyl-substituted benzene derivative. The process typically includes:

    Bromination: Introduction of a bromine atom using bromine or a brominating agent.

    Fluorination: Introduction of a fluorine atom using a fluorinating agent such as Selectfluor.

    Iodination: Introduction of an iodine atom using iodine or an iodinating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-5-iodobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (for iodination) or potassium fluoride (for fluorination) under appropriate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-3-fluoro-5-iodobenzotrifluoride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5-iodobenzotrifluoride involves its interaction with various molecular targets. The presence of multiple halogen atoms and a trifluoromethyl group can influence its reactivity and binding affinity to different substrates. The compound can participate in electrophilic aromatic substitution reactions, where the electron-withdrawing effects of the halogens and trifluoromethyl group play a significant role.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and substituents of analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Density (g/cm³) CAS Number
4-Bromo-3-nitrobenzotrifluoride Br (4), NO₂ (3), CF₃ (1) C₇H₃BrF₃NO₂ 270 1.799 349-03-1
5-Bromo-2-nitrobenzotrifluoride Br (5), NO₂ (2), CF₃ (1) C₇H₃BrF₃NO₂ 270 1.799 344-38-7
5-Bromo-2-chlorobenzotrifluoride Br (5), Cl (2), CF₃ (1) C₇H₃BrClF₃ 263.45 N/A N/A
5-Bromo-1-chloro-2-fluoro-3-iodobenzene Br (5), Cl (1), F (2), I (3) C₆H₂BrClFI 355.35 N/A 56141-12-9
3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride Br (3), F (2), CF₃ (5), COCl (1) C₈H₂BrClF₄O 305.45 N/A 2168326-54-1
Key Observations:
  • Halogen Diversity: The iodine in 5-Bromo-1-chloro-2-fluoro-3-iodobenzene increases molar mass significantly (355.35 g/mol) compared to non-iodinated analogs, impacting solubility and thermal stability .
  • Functional Group Impact : The benzoyl chloride group in 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride introduces high reactivity for acylation reactions .

Physicochemical Properties

  • Density : Nitro-substituted benzotrifluorides (e.g., 5-Bromo-2-nitrobenzotrifluoride) exhibit higher densities (~1.8 g/cm³) due to nitro group polarity and molecular packing .
  • Molecular Weight : Iodine-containing derivatives (e.g., 5-Bromo-1-chloro-2-fluoro-3-iodobenzene) have the highest molar masses, which correlate with higher boiling points and reduced volatility .
  • Electron-Withdrawing Effects : Trifluoromethyl and nitro groups enhance electrophilic substitution resistance but facilitate nucleophilic aromatic substitution in halogenated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.